molecular formula C13H16O2 B018105 4-(Tert-butyl)cinnamic acid CAS No. 1208-65-7

4-(Tert-butyl)cinnamic acid

Cat. No. B018105
CAS RN: 1208-65-7
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Patent
US06479424B1

Procedure details

A 3 L one neck flask fit with a reflux condenser, magnetic stirrer, and nitrogen inlet was charged with p-t-butylbenzaldehyde (145.5 g, 0.90 mol), acetic anhydride (106 mL, 1.12 mol), and sodium acetate (7.36 g, 0.90 mol). After refluxing for 48.5 hours the reaction was cooled and water was added slowly to roughly triple the total volume as a yellow solid formed. The solids were filtered and washed with water (200 mL), reslurried in water and refiltered and washed again with water (750 mL total). The product was partially dried in the vacuum oven to give 4-t-butlycinnamic acid (248 g). 1HNMR (CD3SOCD3, 500 MHz) mostly trans isomer δ7.58 (d, JAB=8.5 Hz, 2H); 7.54 (d, J=15.5 Hz, 1H); 7.41 (d, JAB=7.5 Hz, 2H); 6.46 (d, J=16.0 Hz, 1H); 1.26 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14].C([O-])(=O)C.[Na+]>O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:14][C:13]([OH:16])=[O:15])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
one
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
145.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
106 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.36 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 48.5 hours the reaction
Duration
48.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (200 mL)
WASH
Type
WASH
Details
washed again with water (750 mL total)
CUSTOM
Type
CUSTOM
Details
The product was partially dried in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 248 g
YIELD: CALCULATEDPERCENTYIELD 134.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06479424B1

Procedure details

A 3 L one neck flask fit with a reflux condenser, magnetic stirrer, and nitrogen inlet was charged with p-t-butylbenzaldehyde (145.5 g, 0.90 mol), acetic anhydride (106 mL, 1.12 mol), and sodium acetate (7.36 g, 0.90 mol). After refluxing for 48.5 hours the reaction was cooled and water was added slowly to roughly triple the total volume as a yellow solid formed. The solids were filtered and washed with water (200 mL), reslurried in water and refiltered and washed again with water (750 mL total). The product was partially dried in the vacuum oven to give 4-t-butlycinnamic acid (248 g). 1HNMR (CD3SOCD3, 500 MHz) mostly trans isomer δ7.58 (d, JAB=8.5 Hz, 2H); 7.54 (d, J=15.5 Hz, 1H); 7.41 (d, JAB=7.5 Hz, 2H); 6.46 (d, J=16.0 Hz, 1H); 1.26 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14].C([O-])(=O)C.[Na+]>O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:14][C:13]([OH:16])=[O:15])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
one
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
145.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
106 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.36 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 48.5 hours the reaction
Duration
48.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water (200 mL)
WASH
Type
WASH
Details
washed again with water (750 mL total)
CUSTOM
Type
CUSTOM
Details
The product was partially dried in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 248 g
YIELD: CALCULATEDPERCENTYIELD 134.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.